Lanasol yellow 4G

Description

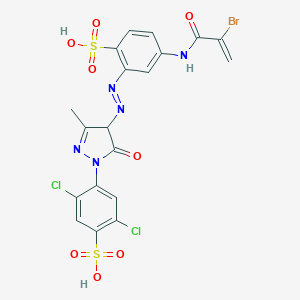

The exact mass of the compound 4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrCl2N5O8S2.2Na/c1-8(20)18(28)23-10-3-4-15(36(30,31)32)13(5-10)24-25-17-9(2)26-27(19(17)29)14-6-12(22)16(7-11(14)21)37(33,34)35;;/h3-7,17H,1H2,2H3,(H,23,28)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVURCOFLRNSPQI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C(=C)Br)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrCl2N5Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70247-70-0 | |

| Record name | Lanasol Yellow 4G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[4-[2-[5-[(2-bromo-1-oxo-2-propen-1-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-2,5-dichloro-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4-[4-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-2,5-dichlorobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lanasol yellow 4G CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known by its Colour Index name C.I. Reactive Yellow 39, is a reactive azo dye. Reactive dyes are characterized by their ability to form covalent bonds with the substrate, leading to high wash fastness. While its primary application is in the textile industry for dyeing protein fibers like wool and silk, its fluorescent properties and potential as a multifunctional dye have garnered interest in broader research applications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of this compound.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| CAS Number | 70247-70-0 |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ |

| Molecular Weight | 699.25 g/mol |

| Synonyms | C.I. Reactive Yellow 39, this compound |

| Appearance | Yellow Powder |

Experimental Protocols

The established use of this compound is in the dyeing of textiles. The following protocol is a representative example for the application of C.I. Reactive Yellow 39 to wool or silk fibers.

Protocol: Acid Bath Dyeing of Wool/Silk with this compound

Objective: To achieve a level and fast dyeing of protein fibers.

Materials:

-

This compound (C.I. Reactive Yellow 39)

-

Wool or silk substrate

-

Leveling agent (e.g., PW-BX)

-

Acetic acid or other suitable acid for pH adjustment

-

Liquid ammonia (for post-treatment if required)

-

Dyeing vessel (e.g., beaker, dye bath)

-

Heating and stirring apparatus

-

pH meter

Procedure:

-

Dye Bath Preparation:

-

Dyeing Process:

-

Post-Treatment (for deep shades > 10%):

-

Rinsing and Drying:

-

Thoroughly rinse the dyed substrate to remove any unfixed dye.

-

Dry the substrate under appropriate conditions.

-

Applications in Research

While primarily an industrial dye, this compound is described as a multifunctional dye with potential applications in biological research.[2][3] It is suggested that it can be used to:

-

Observe and analyze cell structures

-

Track biomolecules

-

Evaluate cell functions

-

Distinguish between cell types

-

Detect biomolecules

-

Study tissue pathology

-

Monitor microorganisms

Signaling Pathways

There is currently no publicly available information detailing the interaction of this compound with specific biological signaling pathways. Its role in a biological context, if any, is yet to be elucidated by the scientific community.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the textile dyeing process using this compound.

Caption: Textile Dyeing Workflow with this compound.

References

Lanasol Yellow 4G: An In-Depth Technical Guide for Research Applications

Despite its classification as a multifunctional and fluorescent dye, a comprehensive review of scientific literature and technical documentation reveals that Lanasol Yellow 4G (C.I. Reactive Yellow 39; CAS 70247-70-0) is not a commonly utilized tool in biological research, drug development, or studies of cellular signaling pathways. Its primary and well-documented application lies within the textile industry as a reactive dye for wool and other protein fibers.

While chemical suppliers categorize this compound as a fluorescent dye and highlight the general importance of such molecules in biological experiments, specific examples, protocols, or quantitative data for its use in a life science research context are conspicuously absent from the public domain.[1][2][3][4][5] This guide will therefore summarize the known chemical properties of this compound and discuss the potential for its application in research based on the characteristics of reactive dyes, while underscoring the current lack of established methodologies.

Chemical and Physical Properties

This compound is a reactive azo dye.[6] The key feature of reactive dyes is their ability to form covalent bonds with the substrate they are applied to. In the context of textiles, this ensures high wash-fastness. The reactive group in this compound allows it to form a stable chemical link with nucleophilic groups present in the amino acid residues of protein fibers like wool.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [2] |

| Molecular Weight | 699.25 g/mol | [2] |

| Class | Reactive Azo Dye | [6] |

| Synonyms | C.I. Reactive Yellow 39 | [7] |

Potential Research Applications: A Theoretical Perspective

Given its chemical nature as a reactive dye, this compound possesses the theoretical potential for applications in biological research, particularly in the covalent labeling of proteins.

Protein Labeling

Reactive dyes can be used to covalently modify proteins at specific amino acid residues. The reactive group of this compound is designed to react with nucleophilic side chains of amino acids such as lysine, cysteine, histidine, and tyrosine.[8][9] This property could theoretically be harnessed for:

-

Fluorescent Labeling for Imaging: If this compound exhibits suitable fluorescence properties (quantum yield, photostability), it could potentially be used as a fluorescent probe in techniques like fluorescence microscopy to visualize protein localization and dynamics. However, no studies have been published that characterize its fluorescence spectrum or its utility in cellular imaging.

-

Protein Conjugation: The covalent attachment of the dye could be used to track proteins in various biochemical assays.

The workflow for such an application would logically follow these steps:

Caption: A theoretical workflow for the covalent labeling of a protein with a reactive dye like this compound.

Environmental Research Applications

In contrast to the lack of data in biological research, this compound has been the subject of environmental science studies focused on the treatment of textile effluents. Research has explored its removal from aqueous solutions through methods such as adsorption and photodegradation.[6][10] These studies provide detailed experimental protocols for the analysis and degradation of the dye in environmental samples, but do not shed light on its use as a research tool in biology or medicine.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to note that while this compound is commercially available and classified as a fluorescent and reactive dye, there is no evidence in the peer-reviewed scientific literature to support its use in biological research. Its utility as a fluorescent probe, protein label, or tool for studying signaling pathways has not been established. Scientists seeking to label proteins or visualize cellular components are advised to use well-characterized and validated fluorescent probes and labeling reagents for which detailed protocols and a body of supporting literature are readily available. The primary application of this compound remains firmly within the domain of the textile industry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound 70247-70-0 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound, 70247-70-0, [chemnet.com]

- 8. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Modification Reagents | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. ewa-online.eu [ewa-online.eu]

Lanasol Yellow 4G as a Fluorescent Probe for Biomolecules: An Overview of Available Information

Lanasol Yellow 4G is a reactive azo dye, a class of compounds known for their coloring properties in the textile industry.[1] While some azo dyes exhibit fluorescence, the primary focus of research on this compound has been on its industrial applications and, subsequently, its removal from wastewater.[1][2]

Spectroscopic Properties and Interaction with Biomolecules

Information regarding the specific fluorescence spectroscopy of this compound and its interaction with biomolecules is scarce. General statements from supplier information classify it as a fluorescent dye used to track biomolecules.[3][4][5][6] However, these sources do not provide quantitative data such as fluorescence quantum yields, excitation and emission maxima upon binding to specific proteins or nucleic acids, or binding affinities.

One study on the photodegradation of this compound mentions its absorbance spectrum, with a notable peak at 400 nm.[7] However, this study does not delve into its fluorescence properties in the context of biomolecular sensing. Research on other azo dyes has shown that their fluorescence can be influenced by their molecular structure and environment, but direct extrapolation of these findings to this compound is not feasible without specific experimental data.

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound as a fluorescent probe for biomolecules are not described in the available literature. While the general use of fluorescent probes involves techniques like fluorescence spectroscopy and microscopy, specific methodologies, including optimal dye concentrations, buffer conditions, and incubation times for labeling or detecting particular biomolecules with this compound, are not documented.

Signaling Pathways and Logical Relationships

Due to the lack of research on the specific interactions between this compound and biomolecules at a molecular level, there is no information available to construct diagrams of signaling pathways or experimental workflows. The mechanism by which this compound might act as a fluorescent probe—whether through covalent labeling, non-covalent binding, or other mechanisms that lead to a change in its fluorescent properties upon interaction with a biomolecule—remains uncharacterized in the public domain.

To illustrate a generalized workflow for evaluating a potential fluorescent probe, the following diagram outlines the typical steps involved.

Caption: A generalized workflow for the evaluation of a fluorescent probe.

Conclusion

The available scientific and technical literature does not currently support the creation of an in-depth guide on the use of this compound as a specific fluorescent probe for biomolecules. Key quantitative data, detailed experimental protocols, and an understanding of its interaction mechanisms are absent. Researchers and professionals interested in this area may need to conduct foundational research to characterize the fluorescence properties of this compound upon interaction with various biomolecules to determine its suitability and potential as a fluorescent probe.

References

- 1. ewa-online.eu [ewa-online.eu]

- 2. Adsorption and Photodegradation of this compound in Aqueous Solution by Natural Zeolite Treated by CO2-Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. targetmol.cn [targetmol.cn]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. mdpi.com [mdpi.com]

Lanasol yellow 4G azo dye chemistry and synthesis

An In-depth Technical Guide to Lanasol Yellow 4G: Chemistry, Synthesis, and Properties

Introduction

This compound, also identified by the Colour Index name C.I. Reactive Yellow 39, is a synthetic monoazo dye.[1][2] As a member of the reactive dye class, it is designed to form covalent bonds with the fibers of substrates, leading to excellent colorfastness.[1] The molecule contains an α-bromoacrylamide reactive group, which facilitates its binding to nucleophilic sites on fibers like wool and silk under specific pH and temperature conditions.[3] Its vibrant greenish-yellow hue and strong fastness properties make it a significant colorant in the textile industry.[1] Beyond textiles, this compound is also utilized as a multifunctional dye in various biological research applications, including the analysis of cell structures and tracking of biomolecules.[4][5][6][7][8][9][10] This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, and key technical data for researchers and professionals.

Chemical and Physical Properties

This compound is a water-soluble powder.[1][6] The presence of two sulfonate groups in its structure imparts significant solubility in aqueous media, which is crucial for its application in dye baths.[1][6] The core of the molecule features an azo chromophore (–N=N–) that connects two substituted aromatic ring systems, which is responsible for its characteristic color.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| Common Name | This compound | [1][6] |

| C.I. Name | Reactive Yellow 39 | [1][2] |

| CAS Number | 70247-70-0 | [5][6] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1][5][6] |

| Molecular Weight | 699.25 g/mol | [1][5][6] |

| IUPAC Name | disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate | [8] |

| Appearance | Greenish-light yellow powder | [1][6] |

| Solubility in Water | 100 g/L (at 90 °C) | [1][6] |

| Max. Absorbance (λmax) | 400 nm | [4] |

| Decomposition Temp. | > 200 °C | [6] |

| Ignition Temp. | > 400 °C | [6] |

Core Synthesis Chemistry

The synthesis of this compound is a classic example of azo dye production, involving two primary stages: the diazotization of an aromatic amine and the subsequent azo coupling reaction with a suitable coupling component.[2] The specific precursors for this dye are well-defined intermediates.

Table 2: Key Precursors for this compound Synthesis

| Role | Chemical Name | CAS Number | Molecular Formula | Reference(s) |

| Diazo Component | 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid | 58557-59-8 | C₉H₉BrN₂O₄S | [11] |

| Coupling Component | 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid | 84-57-1 | C₁₀H₈Cl₂N₂O₄S | [12][13] |

The overall manufacturing process is depicted in the workflow diagram below.

Experimental Protocols

The following section outlines a representative, generalized experimental protocol for the synthesis of this compound based on standard azo dye chemistry. Precise quantities and reaction times may require optimization.

Part 1: Diazotization of the Diazo Component

-

Preparation: A molar equivalent of 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid is suspended in water. The mixture is cooled to 0-5 °C in an ice-salt bath with continuous stirring.

-

Acidification: Concentrated hydrochloric acid (approx. 2.5-3.0 molar equivalents) is added to the suspension to form the amine salt and provide an acidic medium.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂, approx. 1.05 molar equivalents) is added dropwise to the suspension over 30-60 minutes. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the resulting diazonium salt.

-

Completion Check: The reaction is stirred for an additional 30 minutes after the nitrite addition is complete. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates completion). Any excess nitrous acid is then quenched by adding a small amount of sulfamic acid. The resulting solution contains the active diazonium salt intermediate.

Part 2: Azo Coupling Reaction

-

Coupling Solution Preparation: In a separate vessel, one molar equivalent of 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid is dissolved in water. The solution is cooled to 0-10 °C.

-

pH Adjustment: The pH of the coupling component solution is adjusted to a neutral or slightly alkaline range (pH 8-10) by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution. This activates the coupling component.

-

Coupling: The cold diazonium salt solution from Part 1 is slowly added to the cold coupling component solution over 1-2 hours. The pH of the reaction mixture is maintained at 8-10 by the concurrent addition of a base. The temperature should be kept below 10 °C.

-

Reaction Monitoring: The formation of the dye is visually indicated by the appearance of a deep yellow color. The reaction is typically stirred for several hours at low temperature until the coupling is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

Part 3: Isolation and Purification

-

Precipitation: Once the reaction is complete, the this compound dye is precipitated from the solution by "salting out." This is achieved by adding a significant quantity of sodium chloride, which reduces the solubility of the dye.

-

Filtration: The precipitated solid dye is collected by filtration.

-

Washing: The filter cake is washed with a cold brine solution to remove inorganic salts and unreacted starting materials.

-

Drying: The purified dye is dried under vacuum at a moderate temperature (e.g., 60-70 °C) to yield the final product as a powder.

Applications and Functional Relationships

The chemical structure of this compound directly dictates its function as a reactive dye for protein fibers. The key components—the chromophore, the reactive group, and solubilizing groups—work in concert to achieve effective dyeing.

References

- 1. Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((2-methyl-4-sulfophenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, disodium salt | 70815-09-7 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound, 70247-70-0, [chemnet.com]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. US20100099039A1 - Pigment Composition Based on C.I. Pigment Yellow 191 - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. targetmol.cn [targetmol.cn]

- 11. 2-Amino-4-(2-bromoacrylamido)benzenesulfonic acid [dyestuffintermediates.com]

- 12. 2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl… [cymitquimica.com]

- 13. 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid [dyestuffintermediates.com]

A Comprehensive Technical Guide to the Safe Handling of Lanasol Yellow 4G in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Lanasol Yellow 4G (C.I. Reactive Yellow 39) in a laboratory setting. The following sections detail the chemical and physical properties, toxicological data, personal protective equipment (PPE), and emergency procedures to ensure the safe use of this compound.

Chemical and Physical Properties

This compound is a yellow powder with no odor.[1] It is a multifunctional dye used in various research and industrial applications.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental procedures.

| Property | Value | Source |

| CAS Number | 70247-70-0 | [1][3][5] |

| Molecular Formula | C₁₉H₁₄BrCl₂N₅NaO₈S₂ | [5] |

| Molecular Weight | 678.3 g/mol | [5] |

| Appearance | Yellow powder with no odour | [1] |

| Solubility in Water | 100 g/L at 30°C and 90°C | [1][6] |

| pH | 7.5 - 9 (in a 1 g/L aqueous solution) | [1] |

| Decomposition Temperature | > 200°C | [1] |

| Ignition Temperature | > 400°C | [1] |

Toxicological Data

Exposure to this compound can pose health risks. The primary hazards are sensitization through inhalation and skin contact.[1] Adherence to safety protocols is crucial to mitigate these risks.

| Endpoint | Result | Species | Method |

| Oral LD50 | > 2000 mg/kg (Slightly toxic) | Rat | Not Specified |

| Eye Irritation | Non-irritant | Rabbit | EC 83 |

| Sensitization | May cause sensitization by inhalation and skin contact | Human (presumed) | Not Specified |

Note: The detailed experimental protocols for the toxicological studies cited in the safety data sheet are not publicly available. The provided data is a summary from the manufacturer's safety testing.

Hazard Identification and GHS Classification

This compound is classified as an irritant.[1] The following GHS pictograms are associated with its handling.

Caption: GHS Hazard Pictograms for this compound.

The key R-phrase associated with this chemical is R42/43: May cause sensitization by inhalation and skin contact.[1]

Experimental Protocols: Safe Handling and Personal Protection

Strict adherence to the following procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. The use of a fume hood or a downdraft weighing booth with a HEPA filter is strongly recommended, especially when handling larger quantities.[1] Airflow should be directed away from the operator.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against chemical exposure.

Caption: Personal Protective Equipment (PPE) Workflow.

-

Gloves: Long, impervious gloves (e.g., PVC) must be worn.[1]

-

Body Protection: Overalls are required to prevent skin contact.[1]

-

Eye Protection: Safety glasses or a face shield must be worn.[1]

-

Respiratory Protection: If there is a risk of inhaling dust, a suitable cartridge respirator should be used.[1]

General Handling and Storage

-

Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[1] Do not breathe dust.[1]

-

Storage: Store in a dry, dark, and well-ventilated place.[1] Keep containers tightly closed when not in use.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Caption: Emergency First Aid Procedures for this compound Exposure.

First Aid Measures

-

Inhalation: If inhaled, the individual may experience wheezing, shortness of breath, or asthma, requiring immediate medical attention.[1]

-

Skin Contact: May cause sensitization, leading to responses such as hives or eczema.[1]

-

Eye Contact: Rinse immediately with cool, clean running water for at least 15 minutes and seek medical attention.[1]

-

Ingestion: Wash out the mouth with water and drink plenty of water. Seek medical advice.[1]

Spills and Disposal

-

Spills: Contain spills and collect any residues.[1] Dispose of the collected material as chemical waste in marked containers according to state and local regulations.[1] Do not allow the substance to enter waterways, sewers, drains, or soil.[1]

-

Disposal: Dispose of all waste according to state and local regulations. Landfill disposal is not recommended.[1]

Exposure Controls

-

Exposure Limit: The recommended Time-Weighted Average (TWA) is 0.1 mg/m³.[1] Regular air monitoring in high-use areas is advisable to ensure exposure levels remain below this limit.

This guide is intended to provide comprehensive safety information for the laboratory use of this compound. It is imperative that all users familiarize themselves with this information and adhere to the recommended safety protocols. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. This compound MSDS CasNo.70247-70-0 [m.lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. This compound | C19H14BrCl2N5NaO8S2 | CID 156595395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. worlddyevariety.com [worlddyevariety.com]

Lanasol Yellow 4G: A Technical Guide to its Solubility Profile in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Lanasol Yellow 4G (C.I. Reactive Yellow 39), a widely used reactive azo dye. Understanding the solubility of this compound in different solvents is critical for a variety of applications, ranging from textile dyeing and ink formulation to its potential use in biomedical research and drug delivery systems. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, a sulfonated azo dye, contains both polar (sulfonate groups) and less polar (aromatic rings) moieties, leading to a complex solubility profile across a range of solvents.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. It is important to note that while quantitative data for aqueous solutions is available, the solubility in many organic solvents is primarily described in qualitative terms within the scientific literature.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility |

| Water | H₂O | Polar Protic | 30 | 100 g/L[1] |

| Water | H₂O | Polar Protic | 90 | 100 g/L[2][3] |

| Ethanol | C₂H₅OH | Polar Protic | Not Specified | Soluble (qualitative) |

| Methanol | CH₃OH | Polar Protic | Not Specified | Soluble (qualitative) |

| Acetone | C₃H₆O | Polar Aprotic | Not Specified | Soluble (qualitative) |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Not Specified | Soluble (qualitative) |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in various solvents, a standardized experimental protocol is essential. The following outlines a general methodology based on the gravimetric method, which is a common and accurate technique.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a specific temperature. A known volume of the clear, saturated supernatant is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound powder

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, DMSO)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials or flasks with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the respective solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid aspirating solid particles, it is advisable to use a syringe fitted with a filter.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the withdrawn sample to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent completely. For volatile organic solvents, this can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye. For water, an oven set at a moderate temperature (e.g., 60-80 °C) can be used. A vacuum desiccator can also be employed to facilitate drying.

-

Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound residue on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.

-

The solubility is then calculated using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of sample withdrawn (L))

-

-

Replicates and Controls:

-

The experiment should be performed in triplicate for each solvent and temperature to ensure the reproducibility of the results.

-

A blank control (solvent without the dye) should be included to account for any non-volatile impurities in the solvent.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Lanasol Yellow 4G: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lanasol Yellow 4G

This compound, also known by its Colour Index name Reactive Yellow 39, is a synthetic dye belonging to the single azo class of colorants.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which, in conjunction with aromatic rings, form an extended conjugated system responsible for the absorption of light in the visible spectrum.[2][3] The primary application of this compound is in the dyeing of protein fibers such as wool and silk.[1]

Its classification as a "reactive dye" signifies that it forms a covalent bond with the substrate, leading to high wash fastness.[4] While some suppliers categorize it as a fluorescent dye, detailed photophysical characterization is not well-documented in scientific literature.

Chemical and Physical Properties

Summarized below are the key identifiers and properties of this compound.

| Property | Value | Reference |

| Chemical Name | disodium 4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonato-phenyl]azo-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichloro-benzenesulfonate | [5] |

| Colour Index Name | C.I. Reactive Yellow 39 | [1] |

| CAS Number | 70247-70-0 | [6] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [1][6] |

| Molecular Weight | 699.25 g/mol | [1] |

| Chemical Class | Single Azo Dye | [1] |

| Appearance | Greenish-yellow powder | [1] |

Molecular Structure:

The structure of this compound features an azo bridge linking two substituted aromatic ring systems, characteristic of azo dyes.[2][7]

Core Principles of Fluorescence (General Overview)

Fluorescence is a photoluminescent process where a molecule absorbs light at a specific wavelength and then rapidly emits light at a longer wavelength. The underlying mechanism is typically explained using a Jablonski diagram.

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[8][9][10] The process begins with the absorption of a photon, which excites an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[8][11] This is followed by a rapid, non-radiative process called vibrational relaxation, where the electron loses energy as heat and relaxes to the lowest vibrational level of the S₁ state.[11] The final step is fluorescence, where the electron returns to the ground state (S₀) through the emission of a photon.[8] Because some energy is lost as heat during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon.[11]

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Mechanism of Action as a Reactive Dye

The primary function of this compound is to act as a reactive dye for protein fibers like wool. Reactive dyes contain a reactive group that forms a covalent bond with the functional groups present in the fiber. In the case of wool, these are primarily the amino (-NH₂) and thiol (-SH) groups of amino acid residues.[4][12]

The dyeing process typically occurs in an acidic dyebath.[1] Under these conditions, the dye is exhausted onto the fiber. The application of heat facilitates the covalent reaction between the reactive group of the dye and the fiber, resulting in a permanent coloration with high wet fastness.[1][4] An alkaline after-treatment may be used to ensure complete fixation of the dye.[1]

Caption: General workflow for the application of a reactive dye, such as this compound, to wool fiber.

Experimental Protocols

Due to the lack of specific photophysical data for this compound, detailed experimental protocols for its fluorescence analysis cannot be provided. However, a general methodology for characterizing a potentially fluorescent dye is outlined below.

General Protocol for Fluorescence Characterization:

-

Sample Preparation: Prepare a series of dilute solutions of the dye in a suitable solvent (e.g., water, ethanol, or a buffer system relevant to its application). Concentrations should be low enough to avoid inner filter effects.

-

Absorption Spectroscopy: Measure the absorbance spectrum of the dye solution using a UV-Visible spectrophotometer to determine the wavelength of maximum absorption (λ_max_abs).

-

Emission Spectroscopy:

-

Set the excitation wavelength of a fluorometer to the λ_max_abs.

-

Scan a range of longer wavelengths to record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_max_em).

-

-

Excitation Spectroscopy:

-

Set the emission wavelength of the fluorometer to the λ_max_em.

-

Scan a range of shorter wavelengths to record the excitation spectrum. This spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate or fluorescein) with a known quantum yield and similar absorption/emission range.

-

Fluorescence Lifetime Measurement: Use time-correlated single-photon counting (TCSPC) or a frequency-domain fluorometer to measure the fluorescence lifetime.

Conclusion

This compound (C.I. Reactive Yellow 39) is a well-established reactive azo dye used for coloring protein fibers.[1] Its chemical structure, containing an extended conjugated system, is responsible for its color.[2][3] While it is classified as a fluorescent dye, there is a notable absence of specific, quantitative photophysical data in the public domain. The principles and protocols outlined in this guide provide a foundational understanding of how such a dye could be characterized and the general mechanism by which it functions as a reactive colorant. Further research would be required to fully elucidate its specific fluorescent properties. a reactive colorant. Further research would be required to fully elucidate its specific fluorescent properties.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. mdpi.com [mdpi.com]

- 3. Azo dye - Wikipedia [en.wikipedia.org]

- 4. woolwise.com [woolwise.com]

- 5. Lanosol yellow 4G - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | C19H14BrCl2N5NaO8S2 | CID 156595395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ossila.com [ossila.com]

- 10. horiba.com [horiba.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocol for Lanasol Yellow 4G Staining of Fixed Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol yellow 4G is a reactive azo dye, also known as C.I. Reactive Yellow 39.[1] While traditionally used in the textile industry, its potential as a fluorescent stain for biological applications is an area of exploratory research.[2][3][4][5][6] These application notes provide a generalized, adapted protocol for the use of this compound for staining fixed cells. It is important to note that specific protocols for this application have not been formally published. Therefore, the following guidelines are based on standard fluorescent staining techniques and will likely require optimization for specific cell types and experimental conditions. The primary challenge in utilizing this compound for fluorescence microscopy is the current lack of publicly available data on its fluorescence emission spectrum. One study has reported an absorbance peak at 400 nm, which can be used as a starting point for excitation.[7]

Product Information

A summary of the known properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | C.I. Reactive Yellow 39 | [1] |

| CAS Number | 70247-70-0 | [3] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [3] |

| Molecular Weight | 699.25 g/mol | [3] |

| Absorbance Maximum (λmax) | 400 nm | [7] |

| Emission Maximum (λem) | Not reported | |

| Appearance | Yellow powder |

Experimental Protocol

This protocol is a general guideline and should be optimized for your specific cell type and imaging system.

Reagents and Materials

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Mounting Medium

-

Microscope slides or coverslips

-

Cultured cells

Staining Procedure for Adherent Cells

-

Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For staining plasma membranes, this step may be omitted.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: To reduce non-specific binding, block the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

-

Staining: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to a working concentration in PBS or Blocking Buffer. Due to the lack of established protocols, a concentration range of 1-10 µM is recommended for initial optimization. Incubate the cells with the this compound staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Staining Procedure for Suspension Cells

-

Cell Preparation: Harvest cells and wash them twice in PBS by centrifugation.

-

Fixation: Resuspend the cell pellet in 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS by centrifugation.

-

Permeabilization (Optional): Resuspend the cell pellet in 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Resuspend the cells in 1% BSA in PBS and incubate for 30-60 minutes.

-

Staining: Resuspend the cell pellet in the this compound staining solution and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three to five times with PBS.

-

Mounting: Resuspend the final cell pellet in a small volume of PBS and apply a drop to a microscope slide. Allow it to air dry slightly before covering with a coverslip and mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Experimental Workflow

Figure 1. General workflow for this compound staining of fixed cells.

Data Presentation

Due to the lack of specific data for this compound in cell staining, the following table presents hypothetical parameters for optimization. Researchers should perform a systematic titration of each parameter to determine the optimal conditions for their experiments.

| Parameter | Recommended Range for Optimization | Notes |

| Fixative Concentration | 2-4% Paraformaldehyde | Methanol fixation may also be tested but can affect some epitopes. |

| Fixation Time | 10-30 minutes | Over-fixation can mask antigens and increase autofluorescence. |

| Permeabilization Time | 5-20 minutes | Adjust based on cell type and target accessibility. |

| This compound Concentration | 0.5 - 20 µM | Start with a lower concentration to minimize background. |

| Staining Time | 15 - 90 minutes | Longer incubation may increase signal but also background. |

| Excitation Wavelength | ~400 nm | Based on the reported absorbance maximum.[7] |

| Emission Filter | To be determined | Start with a broad blue or green filter and optimize. |

Troubleshooting

A summary of common issues in fluorescent staining and their potential solutions is provided below.

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | - Low dye concentration- Insufficient incubation time- Inappropriate excitation/emission filters | - Increase this compound concentration- Increase incubation time- Use a spectrophotometer to determine the emission maximum of the dye and select appropriate filters. |

| High Background | - High dye concentration- Insufficient washing- Inadequate blocking | - Decrease this compound concentration- Increase the number and duration of wash steps- Increase blocking time or try a different blocking agent. |

| Photobleaching | - High intensity of excitation light- Prolonged exposure to light | - Reduce the intensity of the excitation light- Minimize exposure time during imaging- Use an anti-fade mounting medium. |

Conclusion

This compound presents a potential, yet unvalidated, tool for fluorescent staining of fixed cells. The provided protocol offers a starting point for researchers interested in exploring its utility. Significant optimization, particularly in determining the optimal staining concentration and, most critically, the fluorescence emission spectrum, will be necessary for successful application. Researchers are encouraged to perform control experiments and systematically validate their staining results.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. This compound 70247-70-0 | MCE [medchemexpress.cn]

- 6. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. This compound, 70247-70-0, [chemnet.com]

Application Notes and Protocols for Lanasol Yellow 4G in Immunofluorescence Microscopy

Disclaimer: Extensive literature searches did not yield established and validated protocols for the use of Lanasol Yellow 4G (also known as C.I. Reactive Yellow 39) in immunofluorescence microscopy. The information available primarily pertains to its application as a textile dye. While it is sold by some vendors as a "multifunctional dye" for biological experiments, specific procedural details for cell or tissue staining are not documented in the scientific literature found.[1][2][3][4][5][6][7][8][9]

This document, therefore, provides a hypothetical framework and a series of experimental guidelines for researchers interested in exploring the potential of this compound as a fluorescent stain in microscopy. The protocols outlined below are based on standard immunofluorescence techniques and would require significant optimization and validation.

Introduction to this compound

Characterization of Fluorescent Properties (Essential First Step)

Before attempting any staining protocol, the fundamental fluorescent properties of this compound in relevant biological buffers must be determined.

Objective: To determine the excitation and emission spectra of this compound.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Spectrofluorometer

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the stock solution in PBS to find a suitable concentration for spectral analysis (e.g., 1 µM to 100 µM).

-

Using a spectrofluorometer, measure the absorbance spectrum to confirm the 400 nm peak.

-

To determine the excitation spectrum, set the emission wavelength to an estimated value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

To determine the emission spectrum, set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths.

-

Record the peak excitation and emission wavelengths.

Data Presentation:

The results of these measurements should be recorded in a table similar to the template below.

| Parameter | Value | Notes |

| Peak Excitation (nm) | Experimental Value | In PBS, pH 7.4 |

| Peak Emission (nm) | Experimental Value | In PBS, pH 7.4 |

| Absorbance Max (nm) | ~400 | In aqueous solution |

| Stokes Shift (nm) | Calculated Value | Emission Peak - Excitation Peak |

| Optimal Concentration | Experimental Value | Concentration with best signal-to-noise |

Hypothetical Protocol for Use as a Counterstain in Immunofluorescence

This protocol assumes that this compound might be used as a general cellular or extracellular matrix stain, similar to how other dyes are used for context in immunofluorescence.

Experimental Workflow for Protocol Development:

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 70247-70-0, [chemnet.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 70247-70-0 | MCE [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Fluorescent Dye | 70247-70-0 | Invivochem [invivochem.com]

- 9. targetmol.cn [targetmol.cn]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. Adsorption and Photodegradation of this compound in Aqueous Solution by Natural Zeolite Treated by CO2-Laser Radiation [mdpi.com]

Application Notes and Protocols: Lanasol Yellow 4G for Tissue Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanasol Yellow 4G, also known as C.I. Reactive Yellow 39, is a reactive azo dye traditionally used in the textile industry for dyeing protein fibers such as wool and silk.[1][2] Its reactive nature allows it to form strong, covalent bonds with the functional groups present in these fibers, resulting in excellent color fastness.[3] This characteristic presents a compelling opportunity for its application in histological staining, where permanent and robust labeling of tissue components is highly desirable.

Reactive dyes, in general, have been explored as substitutes for traditional stains like eosin in histopathology.[4] The formation of covalent crosslinks between the dye and tissue components offers high resistance to wet treatments and photofading.[4] This document provides a detailed, step-by-step guide for the proposed use of this compound in tissue staining, based on the principles of reactive dyeing of protein fibers. It is important to note that this protocol is a starting point for research and will likely require optimization for specific tissue types and applications.

Chemical and Physical Properties

| Property | Value | Source |

| C.I. Name | Reactive Yellow 39 | [1][5] |

| CAS Number | 70247-70-0 | [5][6] |

| Molecular Formula | C₁₉H₁₂BrCl₂N₅Na₂O₈S₂ | [6] |

| Molecular Weight | 699.25 g/mol | [6] |

| Appearance | Yellow powder | [7] |

| Solubility in Water | 100 g/L at 90°C | [1] |

| Maximum Absorbance (λmax) | 400 nm | [8] |

Mechanism of Action

This compound is a reactive dye, meaning it contains a reactive group that can form a covalent bond with suitable functional groups in the substrate. In the context of tissue staining, the primary targets are the nucleophilic groups found in proteins, such as the amino (-NH₂), hydroxyl (-OH), and thiol (-SH) groups of amino acid residues (e.g., lysine, serine, cysteine).

The staining process is a two-stage mechanism:

-

Exhaustion/Adsorption: The initial attraction and diffusion of the anionic dye molecules into the positively charged tissue sections under acidic conditions.[2][9]

-

Fixation: The formation of a stable, covalent bond between the reactive group of the dye and the functional groups within the tissue proteins. This reaction is typically facilitated by a change to an alkaline pH.[3][9]

This covalent linkage ensures the dye is permanently bound to the tissue, providing high stability and resistance to subsequent washing and clearing steps.

Experimental Protocols

Note: This is a proposed protocol and should be optimized for specific applications.

Materials

-

This compound (C.I. Reactive Yellow 39)

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

Acidic Buffer (e.g., 0.1 M Acetate Buffer, pH 5.0 - 6.0)

-

Alkaline Buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 8.5)

-

Staining jars

-

Mounting medium and coverslips

Protocol for Staining Paraffin-Embedded Sections

-

Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes, 5 minutes each. b. Transfer to 100% Ethanol: 2 changes, 3 minutes each. c. Transfer to 95% Ethanol: 1 change, 3 minutes. d. Transfer to 70% Ethanol: 1 change, 3 minutes. e. Rinse in distilled water.

-

Acidic Dye Adsorption (Exhaustion): a. Prepare a 0.1% (w/v) stock solution of this compound in distilled water. b. Prepare the staining solution by diluting the stock solution 1:10 in acidic buffer (pH 5.0 - 6.0) to a final concentration of 0.01%. c. Immerse slides in the acidic staining solution at 70-75°C for 15-20 minutes.[1] This step facilitates the initial binding of the dye to the tissue.

-

Rinsing: a. Briefly rinse the slides in distilled water to remove excess, unbound dye.

-

Alkaline Fixation: a. Immerse slides in the alkaline buffer (pH 8.5) at 80°C for 15 minutes.[1] This step promotes the covalent reaction between the dye and the tissue proteins.

-

Washing: a. Wash slides thoroughly in running tap water for 5 minutes to remove any remaining unfixed dye. b. Rinse in distilled water.

-

Dehydration and Clearing: a. Dehydrate the sections through graded alcohols: 70%, 95%, and 100% ethanol, 3 minutes each. b. Clear in Xylene: 2 changes, 3 minutes each.

-

Mounting: a. Apply a drop of mounting medium to the tissue section and place a coverslip.

Data Presentation

Quantitative Performance Data (from textile dyeing applications)

| Parameter | Observation | Source |

| Dye Exhaustion on Wool Fiber | 96% of the dye was exhausted onto the fiber from the dye bath. | [2] |

| Dye Removal during After-treatment | Approximately 1% of the dye was removed from the fiber during alkaline after-treatment. | [2] |

| Optimal pH for Dyeing (Acid Bath) | pH 5.0 - 6.0 | [1] |

| Optimal pH for Fixation (Post-treatment) | pH 8.5 | [1] |

Mandatory Visualizations

Signaling Pathway of this compound Covalent Bonding

Caption: Covalent bonding mechanism of this compound with tissue proteins.

Experimental Workflow for Tissue Staining

Caption: Step-by-step workflow for this compound tissue staining.

Safety Precautions

This compound is a chemical dye and should be handled with appropriate safety measures.[7]

-

Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

-

Inhalation: Avoid inhaling the dye powder. Use a dust mask or work in a well-ventilated area when handling the powder.[7]

-

Skin Contact: Avoid direct contact with the skin.[7]

-

Disposal: Dispose of dye solutions and waste according to local regulations.[7]

Conclusion

This compound holds promise as a robust and permanent stain for histological applications due to its ability to form covalent bonds with tissue components. The provided protocol, adapted from textile dyeing methodologies, offers a foundational procedure for researchers to explore its potential. Further optimization of parameters such as dye concentration, pH, temperature, and incubation times will be necessary to achieve optimal staining for various tissue types and research questions. The high fastness properties of reactive dyes like this compound could offer significant advantages in applications requiring harsh subsequent treatments or long-term archival stability.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Application of reactive dyes to wool | PPTX [slideshare.net]

- 3. textilelearner.net [textilelearner.net]

- 4. Uses and applications of reactive dyes in histopathologic technique: a new panchromic hematoxylin-Tanisol red stain for histologic sections and cytologic smears - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 70247-70-0, [chemnet.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound MSDS CasNo.70247-70-0 [m.lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Reactive dyes and its mechanism [diutestudents.blogspot.com]

Application Notes and Protocols for Advanced Oxidation Process for Lanasol Yellow 4G Degradation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the degradation of the azo dye Lanasol Yellow 4G using various Advanced Oxidation Processes (AOPs). The information is intended to guide researchers in setting up and conducting experiments for the efficient removal of this pollutant from aqueous solutions.

Introduction to this compound and Advanced Oxidation Processes

This compound is a reactive azo dye used in the textile industry.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are often resistant to conventional wastewater treatment methods due to their complex aromatic structures.[1] Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), to oxidize and degrade organic pollutants into simpler and less harmful compounds.[1] Common AOPs include Fenton and photo-Fenton processes, photocatalysis using semiconductors like titanium dioxide (TiO₂), and ozonation.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the degradation of this compound and other similar azo dyes using different AOPs, as reported in various studies. This allows for a comparative assessment of the efficiency of each method under specific conditions.

Table 1: Photo-Fenton Degradation of this compound

| Catalyst | Initial Dye Concentration (ppm) | Reaction Time (min) | Degradation Efficiency (%) | pH | Reference |

| Natural Zeolite (Zini) | 150 | 30 | 87.4 | 2.5 | [1] |

| CO₂-Laser Treated Natural Zeolite (ZL₅₅₀¹⁵) | 150 | 5 | 71.9 | 2.5 | [1] |

| CO₂-Laser Treated Natural Zeolite (ZL₅₅₀¹⁵) | 150 | 30 | 92.0 | 2.5 | [1] |

Table 2: Comparative Degradation of Azo Dyes using various AOPs

| AOP Method | Dye Type | Catalyst/Oxidant | Initial Concentration | Reaction Time | Degradation/Decolorization Efficiency (%) | pH | Reference |

| Photo-Fenton | Acid Orange 24 | Fe²⁺/H₂O₂ | Not Specified | 50 kJ/L accumulated energy | >85 (discoloration) | Not Specified | [4] |

| Photocatalysis | Methylene Blue | TiO₂ | 10 mg/L | 180 min | Not Specified | Not Specified | [5] |

| Ozonation | Disperse Yellow 42 | Fe-loaded Zeolite | 100 ppm | 30 min | Not Specified | Not Specified | [6] |

| Fenton | Acid Light Yellow 2G | FeSO₄/H₂O₂ | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

Experimental Protocols

This section provides detailed methodologies for the key AOP experiments for the degradation of this compound.

Protocol 1: Heterogeneous Photo-Fenton Degradation of this compound using Natural Zeolite

This protocol is adapted from the study by Correa-Coyac et al. (2023).[1]

Materials:

-

This compound (C₁₉H₁₂BrCl₂N₅Na₂O₈S₂)

-

Natural Zeolite (catalyst)

-

Ferric Chloride (FeCl₃)

-

Hydrogen Peroxide (H₂O₂, 30% or 50%)[1]

-

Hydrochloric Acid (HCl) for pH adjustment

-

Deionized Water

-

Pyrex glass reactor (500 mL)

-

UV-A lamp (e.g., 13 W, λmax = 355 nm)[1]

-

Magnetic stirrer

-

pH meter

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound in deionized water. For experiments, dilute the stock solution to the desired initial concentration (e.g., 150 ppm).[1]

-

Catalyst Preparation (Optional): If using treated zeolite, prepare it according to the specific modification procedure (e.g., CO₂-laser radiation).[1]

-

Experimental Setup:

-

Place 350 mL of the 150 ppm this compound solution into the 500 mL Pyrex glass reactor.[1]

-

Add 20 mg of the natural zeolite catalyst to the solution.[1]

-

Add 28 mg of FeCl₃ to the reactor.[1]

-

Adjust the pH of the solution to 2.5 using hydrochloric acid.[1]

-

Place the reactor on a magnetic stirrer and set the stirring speed to 700 rpm.[1]

-

-

Initiation of the Reaction:

-

Monitoring the Degradation:

-

At regular time intervals (e.g., 0, 5, 10, 15, 30 minutes), withdraw a small aliquot of the solution.

-

Centrifuge the sample to remove the catalyst particles.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 400 nm) using a UV-Vis spectrophotometer.[1]

-

A calibration curve of known this compound concentrations should be prepared beforehand to determine the concentration from the absorbance values.[1]

-

-

Calculation of Degradation Efficiency:

-

The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

Protocol 2: Homogeneous Fenton Degradation of Azo Dyes

This is a general protocol for a homogeneous Fenton process, which can be adapted for this compound.

Materials:

-

This compound

-

Ferrous Sulfate (FeSO₄·7H₂O)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for pH adjustment

-

Sodium Hydroxide (NaOH) for pH adjustment and reaction quenching

-

Deionized Water

-

Glass reactor

-

Magnetic stirrer

-

pH meter

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a stock solution of Ferrous Sulfate.

-

-

Experimental Setup:

-

In a glass reactor, add a specific volume of the this compound solution of known concentration.

-

Adjust the initial pH of the solution to the desired value (typically acidic, around 3-4) using H₂SO₄ or HCl.

-

Place the reactor on a magnetic stirrer.

-

-

Initiation of the Reaction:

-

Add the required amount of FeSO₄ solution to the reactor to achieve the desired Fe²⁺ concentration.

-

Add the required amount of H₂O₂ to start the reaction.

-

-

Monitoring the Degradation:

-

Follow the same procedure as in Protocol 1 (steps 5 and 6) to monitor the degradation of the dye.

-

-

Reaction Termination:

-

To stop the reaction at a specific time, raise the pH to above 7 using NaOH. This will precipitate the iron as Fe(OH)₃.

-

Protocol 3: Photocatalytic Degradation using TiO₂

This is a general protocol for the photocatalytic degradation of azo dyes using TiO₂.

Materials:

-

This compound

-

Titanium Dioxide (TiO₂, e.g., Degussa P25)

-

Deionized Water

-

Photoreactor with a UV or visible light source

-

Magnetic stirrer

-

Air pump or bubbler (optional, for aeration)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Suspension:

-

Disperse a specific amount of TiO₂ catalyst in a known volume of this compound solution of a certain concentration.

-

-

Adsorption-Desorption Equilibrium:

-

Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

-

-

Initiation of Photocatalysis:

-

Turn on the light source to initiate the photocatalytic reaction.

-

If aeration is required, start the air pump.

-

-

Monitoring the Degradation:

-

At regular time intervals, take samples from the reactor.

-

Centrifuge or filter the samples to remove the TiO₂ particles.

-

Analyze the supernatant using a UV-Vis spectrophotometer as described in Protocol 1.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms of the described AOPs and a typical experimental workflow.

Caption: General mechanisms of Fenton/Photo-Fenton, Photocatalysis, and Ozonation processes.

Caption: A typical experimental workflow for AOP-based dye degradation studies.

Caption: Logical relationship of the AOP degradation pathway for this compound.

References

Application Notes and Protocols for the Photocatalytic Degradation of Lanasol Yellow 4G in Wastewater

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocatalytic degradation of the azo dye Lanasol Yellow 4G, a common contaminant in textile industry wastewater. The document outlines the underlying principles, detailed experimental protocols, and quantitative data to facilitate research and development in wastewater treatment technologies.

Introduction

This compound is a reactive azo dye known for its complex aromatic structure, making it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into benign substances like CO₂ and H₂O.[1] This process utilizes semiconductor photocatalysts that, upon activation by a suitable light source, generate highly reactive oxygen species (ROS), which are responsible for the degradation of the dye molecules.[1]

The general mechanism involves the excitation of the photocatalyst by photons with energy equal to or greater than its band gap, leading to the formation of electron-hole pairs. These charge carriers react with water and dissolved oxygen to produce potent oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which then attack and break down the complex dye structure.

Quantitative Data Presentation

The efficiency of photocatalytic degradation of this compound is influenced by various experimental parameters. The following tables summarize key quantitative data from studies on this compound and other representative azo dyes to provide a comparative perspective.

Table 1: Photocatalytic Degradation of this compound using Natural Zeolite Catalyst

| Time (min) | Degradation Efficiency (%) with Natural Zeolite (Zini) | Degradation Efficiency (%) with CO₂-Laser Treated Natural Zeolite (ZL₅₅₀¹⁵) |

| 5 | 42.7 | 71.9 |

| 30 | 87.4 | 92.0 |

| Experimental Conditions: Initial Dye Concentration = 150 ppm; Catalyst: Natural Zeolite (20 mg) and FeCl₃ (28 mg) in 350 mL solution; Light Source: 13 W UV-A lamp (λmax = 355 nm); Stirring Speed: 700 rpm.[2] |

Table 2: Influence of Operational Parameters on Azo Dye Photocatalytic Degradation Efficiency (General Data)

| Parameter | Condition | Typical Degradation Efficiency (%) | Reference |

| pH | Acidic (e.g., pH 3-5) | Often higher for many azo dyes | [3] |

| Neutral (e.g., pH 7) | Varies with dye and catalyst | [2] | |

| Alkaline (e.g., pH > 8) | Can be optimal for certain dyes | [4] | |

| Catalyst Dosage | Low (e.g., < 0.5 g/L) | Efficiency increases with dosage | [5] |

| Optimal (e.g., 1-2 g/L) | Maximum efficiency achieved | [5] | |

| High (e.g., > 2.5 g/L) | Efficiency may decrease due to light scattering | [5] | |

| Initial Dye Concentration | Low (e.g., < 20 mg/L) | Higher degradation rates | [2] |

| High (e.g., > 100 mg/L) | Lower degradation rates due to reduced light penetration | [2] |

Table 3: Kinetic Models for Azo Dye Photocatalytic Degradation

| Kinetic Model | Description | Applicability |

| Pseudo-First-Order | The reaction rate is proportional to the concentration of the dye. The degradation rate constant (k) is determined from the slope of ln(C₀/C) vs. time. | Widely used to describe the photocatalytic degradation of various azo dyes.[4][5][6] |

| Langmuir-Hinshelwood | This model relates the degradation rate to the adsorption of the dye on the catalyst surface. It is often simplified to a pseudo-first-order model at low initial dye concentrations. | Provides insights into the surface reaction mechanism and is frequently applied to heterogeneous photocatalysis.[5][7] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for conducting a laboratory-scale photocatalytic degradation experiment for this compound.

3.1. Materials and Reagents

-

This compound dye

-

Photocatalyst (e.g., TiO₂, ZnO, or custom-synthesized catalyst)

-

Deionized (DI) water

-

Acids (e.g., HCl or H₂SO₄) and bases (e.g., NaOH) for pH adjustment

-

Photoreactor (e.g., batch reactor with a quartz window)

-

Light source (e.g., UV lamp or solar simulator)

-

Magnetic stirrer and stir bar

-

UV-Vis Spectrophotometer

-

Centrifuge or syringe filters (0.22 or 0.45 µm)

-

pH meter

-

Standard laboratory glassware

3.2. Preparation of Solutions

-

Dye Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 500 mg/L) by dissolving a precisely weighed amount of the dye in DI water.

-

Working Solutions: Prepare the desired concentrations of the dye solution for the experiments (e.g., 10-150 mg/L) by diluting the stock solution with DI water.

3.3. Photocatalytic Degradation Procedure

-

Reactor Setup: Add a specific volume of the this compound working solution to the photoreactor.

-

pH Adjustment: Adjust the initial pH of the solution to the desired value using dilute acid or base solutions.

-

Catalyst Addition: Disperse the predetermined amount of photocatalyst into the dye solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is established between the dye and the catalyst surface.[1] This step is crucial to differentiate between removal by adsorption and removal by photocatalysis.

-

Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Start a timer simultaneously.

-

Sample Collection: Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes). The '0' time sample should be taken after the dark adsorption step but just before turning on the light.

-

Sample Preparation for Analysis: Immediately after collection, centrifuge the aliquots or pass them through a syringe filter to remove the photocatalyst particles. This step is essential to stop the photocatalytic reaction in the collected sample.

-

Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound, which is approximately 396 nm.[8] Use DI water as a blank.

-

Data Analysis: Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance at time t=0 (after the dark adsorption phase), and Aₜ is the absorbance at time t.

Mandatory Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for photocatalytic degradation.

4.2. Proposed Signaling Pathway for Degradation

Caption: Proposed degradation pathway of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Lanasol Yellow 4G: Application Notes and Protocols for Environmental Tracing Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction